molecular formula C20H34O5 B10795020 5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid

5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid

Cat. No.: B10795020
M. Wt: 354.5 g/mol
InChI Key: RJADQDXZYFCVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a cyclopentafuran ring. This compound is not naturally occurring and is typically synthesized for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid involves multiple steps, starting from simpler organic molecules. The process typically includes:

Industrial Production Methods

Industrial production of this compound is not common due to its complexity and the specificity of its applications. when required, it is synthesized in specialized laboratories using the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Osmium tetroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, under basic conditions.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Saturated hydrocarbons.

    Substitution: Alkylated derivatives.

Scientific Research Applications

5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and the cyclopentafuran ring play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin derivatives: Share similar structural features, such as the cyclopentafuran ring and hydroxyl groups.

    Fatty acid derivatives: Contain long hydrocarbon chains with functional groups.

Uniqueness

What sets 5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid apart is its specific combination of functional groups and ring structure, which confer unique chemical and biological properties .

Properties

IUPAC Name

5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJADQDXZYFCVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC(OC2CC1O)CCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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